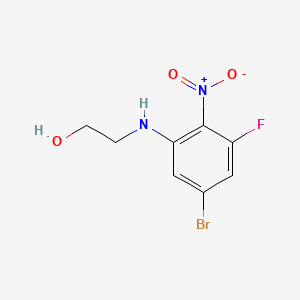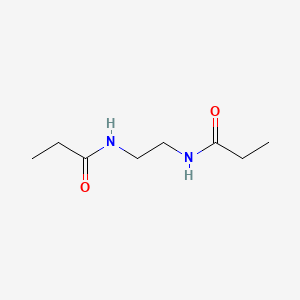![molecular formula C9H10N2O2-2 B13907534 bicyclo[2.2.1]hept-2-ene;diisocyanate CAS No. 74091-64-8](/img/structure/B13907534.png)
bicyclo[2.2.1]hept-2-ene;diisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]hept-2-ene;diisocyanate, also known as 2-Norbornene diisocyanate, is a cyclic olefin with a unique bicyclic structure. This compound is characterized by its rigid framework and high reactivity, making it a valuable intermediate in various chemical processes. The presence of the diisocyanate functional groups further enhances its reactivity, allowing it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]hept-2-ene;diisocyanate typically involves the reaction of bicyclo[2.2.1]hept-2-ene with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the diisocyanate groups. The reaction conditions, such as temperature and pressure, are carefully optimized to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through large-scale continuous processes. These processes involve the use of advanced reactors and separation techniques to efficiently produce and purify the compound. The industrial production methods are designed to minimize waste and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-2-ene;diisocyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diisocyanate groups to amines or other reduced forms.
Substitution: The diisocyanate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Bicyclo[2.2.1]hept-2-ene;diisocyanate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of bioactive molecules and drug delivery systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and diagnostic agents.
Industry: This compound is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-2-ene;diisocyanate involves its high reactivity due to the presence of the diisocyanate groups. These groups can readily react with nucleophiles, such as amines and alcohols, to form stable urea or urethane linkages. The rigid bicyclic structure of the compound also contributes to its unique reactivity and stability .
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-2-ene;diisocyanate can be compared with other similar compounds, such as:
2-Norbornene: A related compound with a similar bicyclic structure but lacking the diisocyanate groups.
Norbornylene: Another bicyclic compound with different functional groups.
Dicyclopentadiene: A compound with a similar bicyclic framework but different reactivity due to the absence of diisocyanate groups.
The uniqueness of this compound lies in its combination of a rigid bicyclic structure and highly reactive diisocyanate groups, making it a versatile intermediate in various chemical processes.
Properties
CAS No. |
74091-64-8 |
|---|---|
Molecular Formula |
C9H10N2O2-2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
bicyclo[2.2.1]hept-2-ene;diisocyanate |
InChI |
InChI=1S/C7H10.2CNO/c1-2-7-4-3-6(1)5-7;2*2-1-3/h1-2,6-7H,3-5H2;;/q;2*-1 |
InChI Key |
KOUFORMGSOSYMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C=C2.C(=[N-])=O.C(=[N-])=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-](/img/structure/B13907462.png)





![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B13907501.png)
![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13907503.png)



![(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907517.png)
